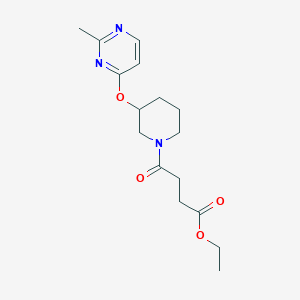

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and an ester functional group

Properties

IUPAC Name |

ethyl 4-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-4-5-13(11-19)23-14-8-9-17-12(2)18-14/h8-9,13H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAXBZJYPCFRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes:

Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.

Coupling Reaction: The piperidine and pyrimidine intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired product.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

Structural Characteristics

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is categorized as a piperidine derivative with a unique pyrimidine moiety. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

Medicinal Chemistry

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been investigated for its potential as a therapeutic agent in various diseases:

- Neurological Disorders : Preliminary studies suggest that compounds with similar structures exhibit activity on muscarinic receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia . The ability to modulate these receptors may lead to novel treatments for cognitive disorders.

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar piperidine and pyrimidine structures have shown efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa in vitro . This suggests potential applications in developing new antibiotics.

Cancer Research

The compound's structural components may also be relevant in cancer therapy. Certain piperidine derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis . This opens avenues for further exploration of ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate in oncological studies.

Data Tables

| Activity Area | Observed Effects | References |

|---|---|---|

| Neurological Disorders | Modulation of muscarinic receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cancer Research | Inhibition of tumor growth |

Case Study 1: Neurological Activity

A study evaluated the effects of similar piperidine derivatives on cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and reduced neurodegeneration markers, suggesting potential for ethyl 4-(3-((2-methylpyrimidin-4-yloxy)piperidin-1-yloxy)-4-oxobutanoate) in treating cognitive impairments .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains demonstrated that compounds related to ethyl 4-(3-(2-methylpyrimidin-4-yloxy)piperidin-1-yloxy)-4-oxobutanoate exhibited notable antimicrobial activity, particularly against resistant strains of E. coli and P. aeruginosa, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as anti-cancer agents.

Pyrimidine Derivatives: Various pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Uniqueness

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which may confer distinct pharmacological properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry applications.

Biological Activity

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability.

The compound is believed to exert its biological effects through modulation of specific receptors and enzymes. It has been associated with the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. HDAC inhibitors are being explored for their potential in treating various cancers and neurodegenerative diseases .

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate exhibit significant anticancer properties. For instance, HDAC inhibitors can induce apoptosis in cancer cells and have been shown to enhance the efficacy of other chemotherapeutic agents .

A study demonstrated that derivatives of similar structures could inhibit tumor growth in vitro and in vivo, suggesting that Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate may also possess similar anticancer activity .

Neuroprotective Effects

The compound has potential neuroprotective effects, likely due to its ability to modulate neurotransmitter systems and reduce oxidative stress. Research indicates that piperidine derivatives can enhance cognitive function and protect against neurodegeneration, making them candidates for treating conditions like Alzheimer's disease .

Case Studies

- Inhibition of HDACs : A case study involving a related compound showed that it effectively inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Neuroprotection in Animal Models : In animal models, compounds with structural similarities demonstrated significant reductions in neuroinflammation and improved behavioral outcomes in models of Alzheimer's disease. These findings suggest that Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate may have similar protective effects .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of tumor growth in vitro; enhanced efficacy with other agents. |

| Study B | Neuroprotection | Reduced neuroinflammation; improved cognitive function in animal models. |

| Study C | HDAC Inhibition | Significant inhibition of HDACs leading to tumor suppressor gene activation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.